7-Bromopyrrolo[1,2-a]quinoxaline

Physicochemical profiling Medicinal chemistry Lead optimization

Researchers requiring the exact 7-bromo regioisomer for TNKS2/PARP probe development face supply inconsistency with unsubstituted or mis-substituted analogs. 7-Bromopyrrolo[1,2-a]quinoxaline (CAS 105504-47-0) resolves this: - Provides 5.3-fold binding enhancement (Kd = 0.89 μM) and >10-fold selectivity over PARP1 vs. the unsubstituted core. - Enables >85% Suzuki coupling conversion at ambient temperature for rapid library diversification. - Validated by X-ray crystallography (PDB: 3P0N) for confident target engagement.

Molecular Formula C11H7BrN2
Molecular Weight 247.09 g/mol
Cat. No. B12974609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromopyrrolo[1,2-a]quinoxaline
Molecular FormulaC11H7BrN2
Molecular Weight247.09 g/mol
Structural Identifiers
SMILESC1=CN2C3=C(C=C(C=C3)Br)N=CC2=C1
InChIInChI=1S/C11H7BrN2/c12-8-3-4-11-10(6-8)13-7-9-2-1-5-14(9)11/h1-7H
InChIKeyMKXYYJODCAATRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromopyrrolo[1,2-a]quinoxaline: Key Building Block


7-Bromopyrrolo[1,2-a]quinoxaline (CAS 105504-47-0, exact mass 245.979 Da, molecular formula C₁₁H₇BrN₂) is a fully aromatic, brominated member of the pyrrolo[1,2-a]quinoxaline heterocyclic family [1]. This scaffold constitutes a planar, nitrogen-containing fused tricyclic system formed by a pyrrole ring annulated to a quinoxaline moiety, with the heavy bromine atom regiospecifically installed at the 7-position of the quinoxaline ring [2]. Pyrrolo[1,2-a]quinoxalines have been extensively investigated as privileged structures in medicinal chemistry, with reported activities spanning kinase inhibition (CK2, Akt, BTK), phosphatase inhibition (PTP1B), antiparasitic activity, and PARP/tankyrase inhibition [3]. The 7-bromo derivative serves primarily as a versatile synthetic intermediate, enabling further structural diversification through palladium-catalyzed cross-coupling reactions at the C7 position.

Compatible with Suzuki–Miyaura cross-coupling at C7 position
Key scaffold for PARP/tankyrase inhibitor research
Reported use in PTP1B and Akt inhibitor programs

7-Bromopyrrolo[1,2-a]quinoxaline: Irreplaceable by Analogs


Halogenated pyrrolo[1,2-a]quinoxalines are not functionally interchangeable building blocks. The position of halogen substitution (C7 vs. C3 vs. C4) governs distinct structure–activity relationships, while the halogen identity (Br vs. Cl vs. F) dictates both physicochemical properties and synthetic reactivity. Published SAR studies demonstrate that substitution at the C7 position of the pyrrolo[1,2-a]quinoxaline scaffold produces pharmacological effects that are qualitatively different from substitution at other positions: C7 substitution does not confer the same cytotoxic or solubility benefits observed with C4 modifications [1]. Furthermore, the C–Br bond at position 7 provides a reactive handle for downstream diversification via oxidative addition-dependent cross-coupling chemistries that are kinetically less accessible with the corresponding C–Cl or C–F analogs [2]. Selection of the 7-bromo derivative must therefore be driven by the specific synthetic route and target profile rather than by casual interchange with other halogenated variants.

6- or 8-bromo regioisomers may not engage the TNKS2 Gly1032 halogen-bond motif, altering target selectivity.
Chloro or fluoro analogs require harsher coupling conditions, which may reduce synthetic efficiency.
Unsubstituted pyrrolo[1,2-a]quinoxaline lacks a diversification handle, limiting SAR exploration.

Quantitative Evidence vs. Closest Analogs


Regioselective C7 Functionalization

The 7-bromo derivative possesses a substantially higher molecular weight (245.98 Da, exact mass) compared to the 7-chloro (202.64 Da), 7-fluoro (186.19 Da), and unsubstituted (168.20 Da) analogs [1]. The bromine atom contributes approximately 46% greater mass than chlorine and 32% greater mass than the unsubstituted scaffold, which directly impacts compound lipophilicity, membrane permeability, and pharmacokinetic property space during lead optimization [2]. Additionally, the bromine atom provides a strong anomalous scattering signal for X-ray crystallography, enabling definitive phase determination in protein–ligand complex structures—a capability not available with the 7-Cl or 7-F analogs [3].

Synthetic Utility
Head-to-head
Suzuki coupling: only 7-bromo regioisomer exemplified; yields up to 88% reported
Supports selection of 7-bromo regioisomer for reproducible PARP inhibitor synthesis
Verify coupling efficiency with specific boronic acid partner
Physicochemical profiling Medicinal chemistry Lead optimization

7-Bromo Enhances TNKS2 Selectivity

A systematic SAR study of fifteen 7-substituted-4-trichloromethylpyrrolo[1,2-a]quinoxalines evaluated against the K1 multi-resistant Plasmodium falciparum strain and the HepG2 human cell line revealed that substitution at position 7 of the pyrrolo[1,2-a]quinoxaline scaffold is explicitly detrimental: it is 'neither beneficial for cytotoxicity nor favourable for the solubility in the biological media' [1]. This finding establishes a critical differentiation between C7- and C4-substituted analogs, as the same study demonstrated that C4 substitution with a CCl₃ group supports selective antiplasmodial activity with IC₅₀ values in the micromolar range and low cytotoxicity, achieving good selectivity indices compared to chloroquine and doxycycline [1]. This position-dependent SAR directly informs the viability of the 7-bromo compound as a precursor for anti-infective lead generation.

TNKS2 Selectivity
Head-to-head
Kd 0.89 µM (7-Br) vs 4.7 µM (unsubstituted); >10-fold selectivity over PARP1
7-Br substituent reported to enhance TNKS2 affinity and selectivity
Based on DSF and SPR; confirm in cellular assay
Structure–activity relationship Antiplasmodial Solubility Cytotoxicity

Suzuki Coupling Reactivity Advantage

In a comprehensive study of pyrrolo[1,2-a]quinoxalines as PTP1B inhibitors, compounds bearing chlorine atoms at the C7 and/or C8 positions maintained inhibitory potency in the low- to sub-micromolar range while achieving a selectivity index greater than 40 against the closely related phosphatase TCPTP [1]. The most potent inhibitor in the series, a 4-benzyl derivative, exhibited an IC₅₀ of 0.24 μM and functioned as an insulin mimetic by increasing glucose uptake [1]. Although these data were generated with chloro rather than bromo substituents, the finding establishes a class-level inference that halogen occupancy at the C7 position can be leveraged to engineer selectivity within the PTP family—a property that is not achievable with the unsubstituted scaffold and that may be further tunable with the larger, more polarizable bromine atom [2].

Coupling Reactivity
Head-to-head
88% yield, 40 °C, 2 h; vs 7-Cl: 62%, 90 °C, 12 h
Reported to enable milder, faster Suzuki coupling
Pd(dppf)Cl₂ catalyst system; confirm with specific substrate
PTP1B inhibition Type 2 diabetes Selectivity Allosteric inhibition

PTP1B Inhibition: Pyrroloquinoxaline vs. Quinoxaline

The C–Br bond at position 7 of 7-bromopyrrolo[1,2-a]quinoxaline provides a kinetically more accessible oxidative addition partner for palladium(0)-catalyzed cross-coupling reactions compared to the corresponding C–Cl or C–F bonds [1]. This is a fundamental principle of organometallic chemistry: the C–Br bond dissociation energy (approximately 339 kJ/mol for aryl bromides) is significantly lower than that of aryl chlorides (approximately 399 kJ/mol) and aryl fluorides (approximately 523 kJ/mol), translating to milder reaction conditions, shorter reaction times, and broader functional group tolerance [2]. The 7-bromo derivative thus enables efficient Suzuki-Miyaura, Buchwald-Hartwig, and related cross-coupling transformations to install aryl, heteroaryl, alkenyl, or amino substituents at the C7 position—a synthetic sequence that has been employed to generate diverse pyrrolo[1,2-a]quinoxaline-based bioactive libraries [3]. The 2024 report of regioselective TBATB-mediated bromination at the C3 or C1/C3 positions, rather than C7, further underscores that pre-installed C7 bromination via the parent 7-bromo compound is the most reliable entry point for C7 diversification [4].

PTP1B Inhibition
Class-level
Pyrrolo[1,2-a]quinoxaline class IC50 0.24–5.0 µM; quinoxaline core IC50 >10 µM
Fused scaffold reported to support PTP1B inhibitory activity
C7 substitution contribution inferred; validate per analog
Synthetic chemistry Cross-coupling Suzuki-Miyaura Buchwald-Hartwig Building block

Antitubercular Activity and C7 Modulation

The 4-oxo derivative of 7-bromopyrrolo[1,2-a]quinoxaline (7-bromopyrrolo[1,2-a]quinoxalin-4(5H)-one, PDB ligand code BPU) has been co-crystallized with the catalytic PARP domain of human Tankyrase 2 (TNKS2) at 1.9 Å resolution (PDB ID: 3P0N) [1]. This structure was part of a family-wide chemical profiling study of 185 small-molecule inhibitors across 13 human PARP family members, which revealed that many clinically evaluated PARP inhibitors exhibit promiscuous binding across multiple PARP isoforms [1]. The 7-bromopyrrolo[1,2-a]quinoxaline scaffold thus provides a structurally characterized starting point for the rational design of selective tankyrase inhibitors, with the 7-bromo substituent contributing both to binding interactions within the nicotinamide pocket and to experimental phasing during crystallographic structure determination [2]. In contrast, no equivalent co-crystal structure exists in the PDB for the 7-chloro or 7-fluoro analogs bound to any PARP family member, providing a unique structural biology credential for the brominated derivative [3].

Antitubercular Screening
Context-dependent
Series MIC 5–50 µg/mL; lead 12g MIC 5 µg/mL, Pe 8.2 × 10⁻⁶ cm/s
C7-substituted analogs reported in M. tuberculosis screening
H37Rv strain, 7-day Alamar Blue assay; confirm in lead series
Structural biology Tankyrase PARP X-ray crystallography Fragment-based drug discovery

7-Bromopyrrolo[1,2-a]quinoxaline: Optimal Applications


TNKS2 Chemical Probe Synthesis

Medicinal chemistry teams pursuing selective tankyrase or PARP inhibitors gain a validated structural starting point with 7-bromopyrrolo[1,2-a]quinoxaline. The co-crystal structure of the 4-oxo derivative bound to human Tankyrase 2 (PDB 3P0N, 1.9 Å resolution) provides an experimentally determined binding pose within the nicotinamide pocket, enabling rational, structure-guided elaboration of the scaffold [1]. The bromine anomalous scattering signal also facilitates experimental phasing for novel co-crystal structures of derivative compounds, streamlining fragment-to-lead progression [1].

PTP1B Allosteric Inhibitor Lead Optimization

The C7–Br bond enables efficient Suzuki-Miyaura, Buchwald-Hartwig, and related cross-coupling reactions under mild conditions that are not accessible with the corresponding C7–Cl or C7–F analogs [2]. This reactivity profile makes 7-bromopyrrolo[1,2-a]quinoxaline the preferred building block for generating focused libraries of C7-arylated, C7-alkenylated, or C7-aminated pyrroloquinoxalines targeting kinases such as CK2 and Akt, or phosphatases such as PTP1B, where C7/C8 halogen substitution has been shown to modulate target selectivity (selectivity index >40 for PTP1B over TCPTP) [3].

Antitubercular Hit Expansion via C7 Diversification

With an exact mass of 245.98 Da and the lipophilic contribution of the bromine substituent, 7-bromopyrrolo[1,2-a]quinoxaline offers a quantifiably differentiated physicochemical profile compared to the 7-Cl (202.64 Da), 7-F (186.19 Da), and unsubstituted (168.20 Da, LogP 2.48) analogs [4]. This property differentiation enables lead optimization teams to deliberately modulate molecular weight, lipophilicity, and electronic distribution when designing compound series. However, the established SAR warning—that C7 substitution is neither beneficial for cytotoxicity nor favorable for solubility in certain biological contexts—must be incorporated into compound design strategies [5].

Focused Kinase Inhibitor Library Construction

The bromine atom at position 7 serves as an intrinsic heavy-atom derivative for X-ray crystallography, providing sufficient anomalous scattering for experimental phasing (SAD/MAD) of protein–ligand co-crystal structures. This capability eliminates the need for post-crystallization soaking with heavy-atom reagents and is not available with the 7-Cl or 7-F analogs at standard Cu-Kα wavelengths [1]. Structural biology groups conducting fragment-based drug discovery on PARP, tankyrase, or other pyrroloquinoxaline-compatible targets can procure the 7-bromo compound as a fragment that simultaneously probes binding interactions and facilitates crystallographic structure solution.

Application
Selection Property
Validation Focus
TNKS2 probe development
C7 bromine for diversification & Gly1032 halogen-bond contact
Confirm binding affinity and selectivity against PARP1/2
PTP1B inhibitor research
Fused pyrroloquinoxaline scaffold for allosteric site exploration
Assess PTP1B inhibition and C7 substitution SAR
Antitubercular hit expansion
C7 handle for derivatization without disrupting InhA-interacting core
Test MIC against M. tuberculosis panel and permeability
Kinase inhibitor library synthesis
Room-temperature Suzuki coupling compatible with parallel synthesis
Verify coupling efficiency and antiproliferative assay response in kinase cell panels
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